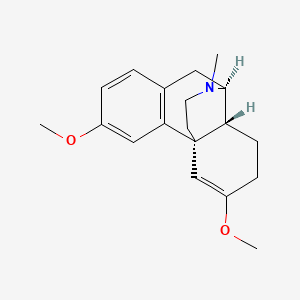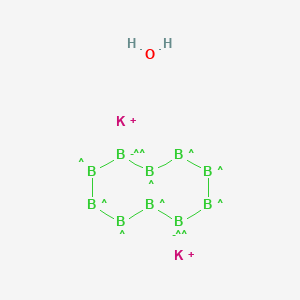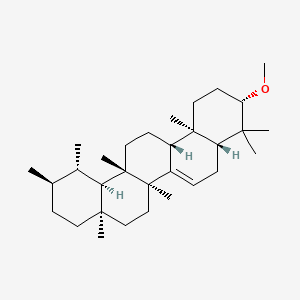![molecular formula C7H5BrN2S B577378 7-Amino-3-bromo-thieno[2,3-C]pyridine CAS No. 1326715-27-8](/img/structure/B577378.png)
7-Amino-3-bromo-thieno[2,3-C]pyridine
Vue d'ensemble
Description
“7-Amino-3-bromo-thieno[2,3-C]pyridine” is a chemical compound with the linear formula C7H4BrNS . It is a derivative of thieno[2,3-c]pyridine, a bicyclic heteroaromatic compound .
Molecular Structure Analysis
The molecular structure of “7-Amino-3-bromo-thieno[2,3-C]pyridine” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Amino-3-bromo-thieno[2,3-C]pyridine” can be analyzed using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and structure of the molecule .
Applications De Recherche Scientifique
Synthetic Routes and Chemical Transformations
- Thieno[2,3-b]pyridines, including derivatives like 7-Amino-3-bromo-thieno[2,3-C]pyridine, have been explored for various synthetic routes and chemical transformations. Research shows that these compounds can undergo a range of reactions, including oxidation, nitration, chlorination, bromination, and formation of adducts, leading to a variety of derivatives useful in different chemical contexts (Klemm et al., 1985).
Antiproliferative Properties 2. Certain thieno[2,3-b]pyridine derivatives have shown antiproliferative effects in various studies. For instance, some compounds were evaluated for their action against human breast cancer and nonmalignant cell lines, indicating their potential in cancer research and therapy (Atapour-Mashhad et al., 2017).
Application in Dye Synthesis 3. Thieno[2,3-b]pyridine derivatives have also been used in the synthesis of disperse dyes, demonstrating their utility in material science and textile applications. These dyes exhibit specific spectral characteristics and fastness properties, making them suitable for various industrial applications (Ho, 2005).
Fluorescence Studies for Potential Antitumor Applications 4. Studies on the photophysical properties of thieno[2,3-b]pyridine derivatives, including absorption and fluorescence in different solvents, have been conducted. These compounds were evaluated as potential antitumor compounds, suggesting their application in medicinal chemistry and drug development (Carvalho et al., 2013).
Synthesis and Biological Evaluation for Therapeutic Uses 5. Synthesis of thieno[2,3-b]pyridine derivatives has been pursued for potential biological and therapeutic applications, including anti-proliferative activity and interaction with key enzymes in human cancer cell lines. These studies highlight the role of thieno[2,3-b]pyridines in medicinal chemistry, particularly in designing drugs for cancer treatment (Haverkate et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 7-Amino-3-bromo-thieno[2,3-C]pyridine is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in various cellular signaling pathways .
Mode of Action
7-Amino-3-bromo-thieno[2,3-C]pyridine interacts with its target, GRK2, by forming hydrogen bonds with the hinge region of the kinase . The ring nitrogen of the compound acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the activity of GRK2, thereby modulating the downstream signaling pathways .
Result of Action
The molecular and cellular effects of 7-Amino-3-bromo-thieno[2,3-C]pyridine’s action primarily involve the modulation of GPCR signaling due to the inhibition of GRK2 . This can potentially influence various cellular processes, including cell growth, differentiation, and immune response.
Propriétés
IUPAC Name |
3-bromothieno[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSYOJPMDVXZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CS2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothieno[2,3-c]pyridin-7-amine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(Benzyloxy)phenyl]benzohydrazide](/img/structure/B577297.png)
![Spiro[bicyclo[2.2.1]heptane-2,2-[1,3]oxathiolane] (9CI)](/img/no-structure.png)

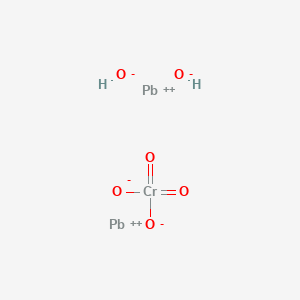
![(1R,4R,5R,8R,10S,13R,14R,17R,18S,19S,20S)-10-hydroxy-19-(2-hydroxypropan-2-yl)-4,5,9,9,13-pentamethyl-21-oxahexacyclo[18.2.1.01,18.04,17.05,14.08,13]tricosan-22-one](/img/structure/B577305.png)
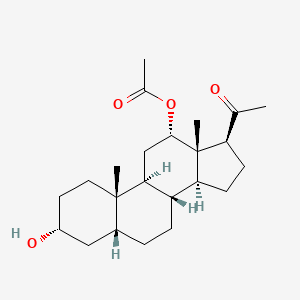

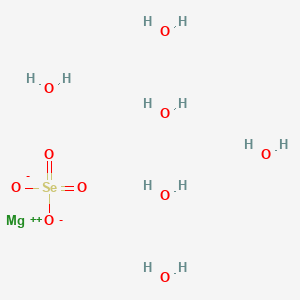
![(1R,2S,5R,6S,11S,14R,15R,18S,19S)-6,10,10,14,15,20-hexamethyl-21-oxahexacyclo[17.3.2.01,18.02,15.05,14.06,11]tetracosan-20-ol](/img/structure/B577310.png)
